

# (S)-tetrahydro-2H-pyran-3-amine hydrochloride

## CAS number and molecular weight

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### Compound of Interest

Compound Name: (S)-tetrahydro-2H-pyran-3-amine hydrochloride

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An In-Depth Technical Guide to **(S)-tetrahydro-2H-pyran-3-amine hydrochloride** for Advanced Research and Drug Development

## Authored by: Gemini, Senior Application Scientist

### Introduction

**(S)-tetrahydro-2H-pyran-3-amine hydrochloride** is a chiral heterocyclic amine that has emerged as a valuable building block in modern medicinal chemistry and drug discovery. Its unique structural and stereochemical properties make it a sought-after component in the synthesis of complex molecules, particularly in the development of novel therapeutics. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and applications, with a focus on its role in innovative drug development paradigms such as Proteolysis Targeting Chimeras (PROTACs).

This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical insights and practical methodologies. The hydrochloride salt form enhances its aqueous solubility, making it amenable to a variety of experimental conditions.[\[1\]](#)

## Physicochemical Properties and Structural Analysis

**(S)-tetrahydro-2H-pyran-3-amine hydrochloride** is a chiral molecule with the amine group at the C3 position of the tetrahydropyran ring defining its (S)-configuration. This stereochemistry is crucial for its specific interactions with biological targets.[\[1\]](#)

## Core Data Summary

The fundamental properties of **(S)-tetrahydro-2H-pyran-3-amine hydrochloride** are summarized in the table below for quick reference.

Property	Value	Source(s)
CAS Number	1245724-46-2	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>5</sub> H <sub>12</sub> CINO	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	137.61 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Melting Point	198–202°C (with decomposition)	<a href="#">[1]</a>
Solubility (25°C)	48 mg/mL in Water, 6 mg/mL in Ethanol	<a href="#">[1]</a>
pKa (amine group)	9.2 ± 0.1	<a href="#">[1]</a>
LogP (Octanol-Water)	-0.85 ± 0.05	<a href="#">[1]</a>
Appearance	Colorless to pale yellow solid	<a href="#">[4]</a>

## Spectroscopic and Structural Characterization

Detailed spectroscopic analysis is essential for the unambiguous identification and quality control of **(S)-tetrahydro-2H-pyran-3-amine hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy:[\[1\]](#)

- <sup>1</sup>H NMR (400 MHz, D<sub>2</sub>O): δ 3.85 (dd, J = 11.3, 2.1 Hz, 1H, H-2ax); δ 3.72–3.68 (m, 2H, H-6eq/H-6ax); δ 3.15 (tt, J = 10.2, 4.5 Hz, 1H, H-3); δ 2.10–1.95 (m, 2H, H-4eq/H-4ax); δ 1.80–1.65 (m, 2H, H-5eq/H-5ax).
- <sup>13</sup>C NMR (100 MHz, D<sub>2</sub>O): δ 72.8 (C-2), 68.4 (C-6), 58.1 (C-3), 32.5 (C-4), 24.9 (C-5).

Mass Spectrometry (MS):[\[1\]](#)

- Electrospray Ionization (ESI-MS): The primary ion observed is the protonated molecule  $[M+H]^+$  at  $m/z$  101.1. Key fragmentation patterns include the loss of ammonia, resulting in an ion at  $m/z$  84.1  $[M+H-NH_3]^+$ .
- High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, with an observed  $m/z$  of 101.0812 for the free amine (calculated for  $C_5H_{11}NO$ : 101.0841).

## Synthesis and Chiral Purity

The synthesis of enantiomerically pure (S)-tetrahydro-2H-pyran-3-amine is a critical step in its utilization. Several synthetic strategies have been developed to achieve high chiral purity.

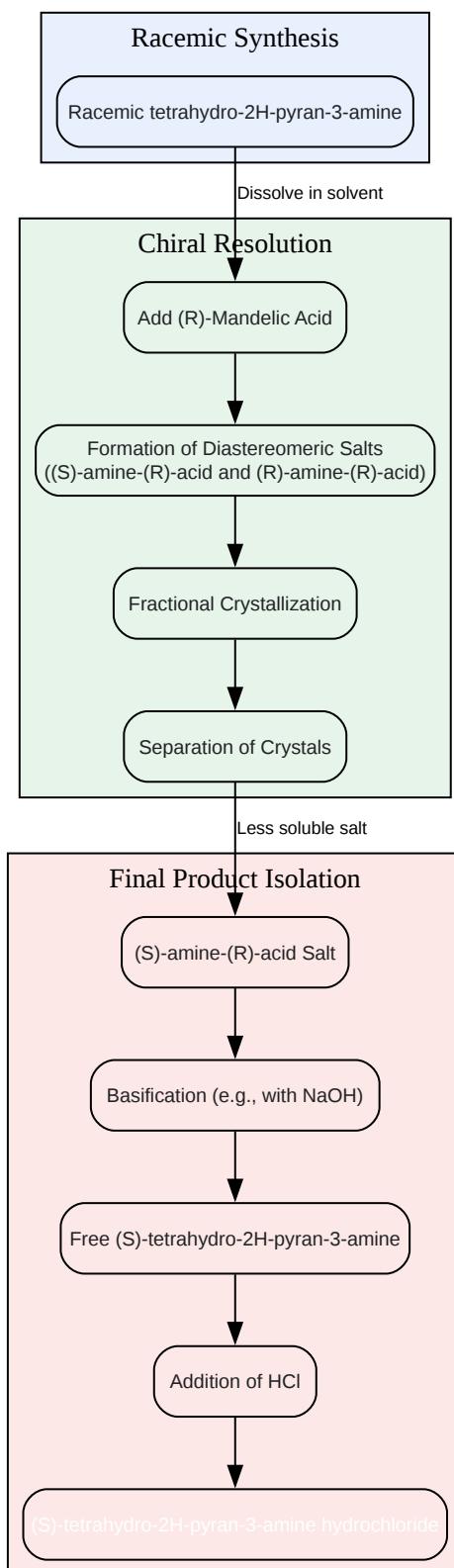
## Synthetic Pathways

Common methods for the synthesis include:

- Asymmetric Hydrogenation: Platinum-catalyzed hydrogenation using a chiral catalyst like (R)-BINAP can achieve good yields (80-85%) and high enantiomeric excess (92-95%).[\[1\]](#)
- Chiral Resolution: The racemic mixture of tetrahydro-2H-pyran-3-amine can be resolved using a chiral resolving agent such as (R)-Mandelic acid, yielding the desired (S)-enantiomer with high purity (>99% ee).[\[1\]](#)
- Biocatalysis: The use of transaminases for enantioselective amination is a greener approach that can also afford high yields and excellent enantiomeric excess.[\[1\]](#)

## General Synthetic Workflow: Chiral Resolution

The following diagram illustrates a generalized workflow for obtaining the (S)-enantiomer via chiral resolution.

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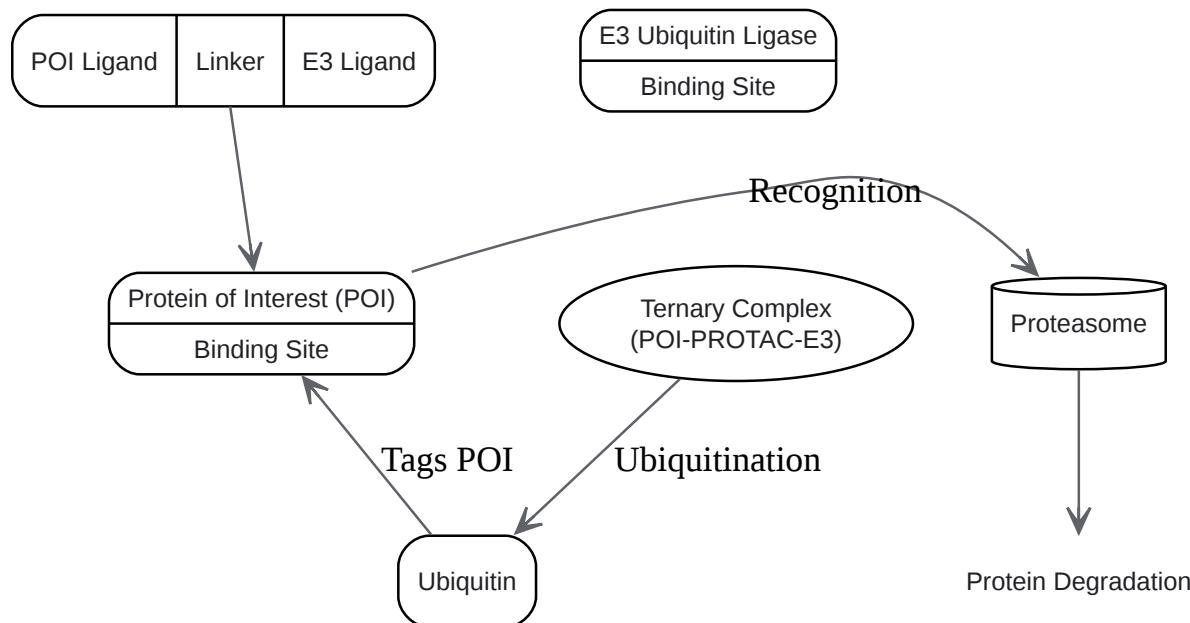
Caption: Generalized workflow for chiral resolution.

# Applications in Drug Discovery and Medicinal Chemistry

The tetrahydropyran motif is prevalent in numerous natural products and pharmaceuticals, valued for its favorable metabolic stability and ability to form key interactions with biological targets.<sup>[5][6]</sup> **(S)-tetrahydro-2H-pyran-3-amine hydrochloride**, in particular, serves as a crucial building block in several advanced therapeutic modalities.

## Role in Proteolysis Targeting Chimeras (PROTACs)

**(S)-tetrahydro-2H-pyran-3-amine hydrochloride** is listed as a building block for protein degraders.<sup>[1][2]</sup> PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The tetrahydropyran moiety can be incorporated into the linker or the ligand that binds to the protein of interest, influencing the molecule's solubility, cell permeability, and binding affinity.



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Caption: Mechanism of action for a PROTAC.

## Utility in Anticancer Agents and Other Therapeutics

The tetrahydropyran scaffold is integral to the development of various therapeutic agents. Derivatives have shown promise as antitumor agents, with modifications to the core structure influencing their efficacy.<sup>[7]</sup> The incorporation of this motif can lead to the development of antibody-drug conjugates (ADCs) with enhanced cytotoxicity against cancer cells.<sup>[7]</sup> Furthermore, the chiral nature of **(S)-tetrahydro-2H-pyran-3-amine hydrochloride** makes it a valuable reagent for synthesizing chiral drugs and catalysts.<sup>[4]</sup>

## Experimental Protocols

The following are generalized protocols for the characterization of **(S)-tetrahydro-2H-pyran-3-amine hydrochloride**.

### Protocol for NMR Sample Preparation and Analysis

- Sample Preparation: Accurately weigh approximately 5-10 mg of **(S)-tetrahydro-2H-pyran-3-amine hydrochloride** and dissolve it in 0.6-0.7 mL of deuterium oxide (D<sub>2</sub>O) in a standard 5 mm NMR tube.
- Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
- <sup>1</sup>H NMR Acquisition: Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition: Acquire a carbon spectrum, which may require a longer acquisition time.
- Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak.

### Protocol for Mass Spectrometry Analysis

- Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or water.
- Instrumentation: Use an ESI-MS or HRMS instrument.

- Infusion: Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10  $\mu$ L/min).
- Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the  $[M+H]^+$  ion.
- Data Analysis: Determine the mass-to-charge ratio ( $m/z$ ) of the parent ion and any significant fragment ions. For HRMS, compare the observed accurate mass to the calculated theoretical mass.

## Safety and Handling

While generally of low toxicity under normal laboratory conditions, **(S)-tetrahydro-2H-pyran-3-amine hydrochloride** should be handled with appropriate care.<sup>[4]</sup> Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.<sup>[4]</sup> Experiments should be conducted in a well-ventilated area.<sup>[4]</sup>

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